Cas no 1306258-17-2 (Tert-butyl 3-amino-5-(trifluoromethyl)benzoate)

Tert-butyl 3-amino-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-amino-5-(trifluoromethyl)benzoate
- BEERSFHAMAITCV-UHFFFAOYSA-N
- AKOS010485126
- 1306258-17-2
- EN300-6508345
- Tert-butyl 3-amino-5-(trifluoromethyl)benzoate
-
- インチ: 1S/C12H14F3NO2/c1-11(2,3)18-10(17)7-4-8(12(13,14)15)6-9(16)5-7/h4-6H,16H2,1-3H3
- InChIKey: BEERSFHAMAITCV-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=CC(=C1)C(=O)OC(C)(C)C)N)(F)F
計算された属性
- 精确分子量: 261.09766318g/mol
- 同位素质量: 261.09766318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- XLogP3: 3
Tert-butyl 3-amino-5-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508345-0.1g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6508345-2.5g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6508345-0.05g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6508345-1.0g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-6508345-5.0g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6508345-0.5g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6508345-10.0g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6508345-0.25g |
tert-butyl 3-amino-5-(trifluoromethyl)benzoate |
1306258-17-2 | 0.25g |
$670.0 | 2023-05-31 |
Tert-butyl 3-amino-5-(trifluoromethyl)benzoate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
Tert-butyl 3-amino-5-(trifluoromethyl)benzoateに関する追加情報
Professional Introduction to Tert-butyl 3-amino-5-(trifluoromethyl)benzoate (CAS No. 1306258-17-2)
Tert-butyl 3-amino-5-(trifluoromethyl)benzoate, identified by its Chemical Abstracts Service (CAS) number 1306258-17-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzoate derivatives, characterized by its structural features that include a tert-butyl group, an amino substituent, and a trifluoromethyl moiety. These structural elements contribute to its unique chemical properties and potential biological activities, making it a subject of extensive research and development.
The tert-butyl group in the molecular structure of Tert-butyl 3-amino-5-(trifluoromethyl)benzoate plays a crucial role in modulating the compound's pharmacokinetic behavior. The bulky nature of the tert-butyl group can influence solubility, metabolic stability, and binding affinity to biological targets. This feature is particularly relevant in drug design, where optimizing these properties can enhance therapeutic efficacy while minimizing side effects. Recent studies have demonstrated that benzoate derivatives with similar structural motifs exhibit promising activities in modulating enzyme inhibition and receptor binding.
The amino substituent at the 3-position of the benzene ring introduces a polar functional group that can participate in hydrogen bonding interactions. This interaction is critical for the compound's ability to bind to biological targets such as proteins and enzymes. The presence of an amino group also allows for further derivatization, enabling the synthesis of more complex analogs with tailored biological properties. In medicinal chemistry, such derivatization strategies are employed to optimize drug-like properties, including bioavailability and target specificity.
The trifluoromethyl group at the 5-position is another key structural feature that significantly impacts the compound's chemical reactivity and biological activity. Trifluoromethyl groups are known to enhance metabolic stability by resisting oxidative degradation. Additionally, they can influence electronic properties, leading to increased lipophilicity and improved membrane permeability. These characteristics make trifluoromethyl-substituted compounds attractive candidates for drug development. Current research indicates that benzoate derivatives incorporating trifluoromethyl groups exhibit notable activities against various diseases, including cancer and inflammatory disorders.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of compounds like Tert-butyl 3-amino-5-(trifluoromethyl)benzoate. Molecular modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in predicting binding affinities and understanding molecular interactions at an atomic level. These computational tools have enabled researchers to identify promising lead compounds with high precision, reducing the need for extensive experimental screening.
In the realm of drug discovery, Tert-butyl 3-amino-5-(trifluoromethyl)benzoate has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its unique structural features make it a versatile building block for generating libraries of compounds with diverse biological activities. For instance, modifications around the benzoate core can lead to derivatives with enhanced binding affinity to specific targets or improved pharmacokinetic profiles. Such modifications are essential for developing next-generation drugs that address unmet medical needs.
The pharmaceutical industry has shown increasing interest in benzoate derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in treating neurological disorders, cardiovascular diseases, and infections. The combination of structural diversity and functional flexibility makes benzoate derivatives valuable candidates for further exploration in drug development pipelines.
Moreover, synthetic methodologies have been refined to produce Tert-butyl 3-amino-5-(trifluoromethyl)benzoate with high purity and yield. Advances in synthetic chemistry have enabled the efficient construction of complex molecular frameworks, incorporating multiple functional groups into a single molecule. Such synthetic strategies are critical for producing biologically active compounds that mimic natural products or target specific disease pathways.
As research continues to uncover new therapeutic applications, compounds like Tert-butyl 3-amino-5-(trifluoromethyl)benzoate are expected to play a pivotal role in developing innovative treatments. Their unique structural features and potential biological activities make them attractive candidates for further investigation in both academic and industrial settings. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible medical breakthroughs.
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